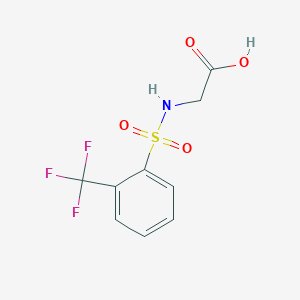

(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a benzenesulfonyl group, and an acetic acid group. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its high electronegativity and lipophilicity . The benzenesulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the benzenesulfonyl group, and the acetic acid group. The trifluoromethyl group can be introduced through trifluoromethylation, a common organic reaction . The benzenesulfonyl group can be introduced through S-N coupling, a reaction that forms a new sulfur-nitrogen bond . The acetic acid group can be introduced through various methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The trifluoromethyl group would likely be attached to the benzene ring of the benzenesulfonyl group, and the acetic acid group would likely be attached to the nitrogen atom of the sulfonylamino group .Chemical Reactions Analysis

The compound could participate in various chemical reactions due to its functional groups. For example, the trifluoromethyl group could undergo various reactions such as nucleophilic substitution or addition . The benzenesulfonyl group could participate in S-N coupling reactions . The acetic acid group could undergo reactions such as esterification or decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, its melting point, boiling point, and solubility would be influenced by the intermolecular forces present in the compound, such as hydrogen bonding and dipole-dipole interactions .Mechanism of Action

Target of Action

Compounds with similar structures, such as benzenesulfonamides, have been known to interact with theBranched-chain-amino-acid aminotransferase, cytosolic . This enzyme catalyzes the first reaction in the catabolism of essential branched-chain amino acids like leucine, isoleucine, and valine .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds with similar structures have been used in biochemical genetics studies such as the plasmid-encoded phthalate catabolic pathway in arthrobacter keyseri 12b .

Pharmacokinetics

A compound with a similar structure, 2-(trifluoromethyl)benzenesulfonamide, has high gi absorption and is bbb permeant . It also has a Log Po/w (iLOGP) of 1.09, indicating its lipophilicity .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

properties

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c10-9(11,12)6-3-1-2-4-7(6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBGRSZLZBKARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)

![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)

![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)

![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)

![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)

![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)

![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)